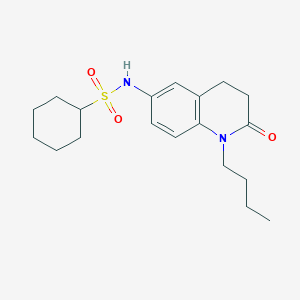

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic organic compound characterized by a tetrahydroquinolinone core substituted with a butyl group at position 1 and a cyclohexanesulfonamide moiety at position 5. The molecular formula is inferred as C₁₉H₂₇N₂O₃S, with a molecular weight of approximately 375.5 g/mol. The tetrahydroquinolinone scaffold is a common pharmacophore in medicinal chemistry, often associated with biological activity due to its rigidity and hydrogen-bonding capabilities. Although direct synthesis or application data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving coupling reactions or sulfonamide formation .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-2-3-13-21-18-11-10-16(14-15(18)9-12-19(21)22)20-25(23,24)17-7-5-4-6-8-17/h10-11,14,17,20H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZGWCXTNOMGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinolinone Core

The tetrahydroquinolinone scaffold is typically synthesized via cyclization reactions. A validated approach involves the Pfitzinger reaction, which condenses isatin derivatives with ketones under acidic conditions. For example, reacting 2-amino-5-nitrobenzoic acid with 4-fluoroacetophenone in phosphoryl chloride (POCl₃) at 100–120°C yields a nitro-substituted quinoline intermediate. Subsequent reduction of the nitro group using tin(II) chloride monohydrate in refluxing ethanol produces the corresponding amine.

Key Reaction Parameters :

Introduction of the Butyl Group

Alkylation at position 1 of the tetrahydroquinolinone core is achieved using 1-bromobutane in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours is a common protocol. The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks the electrophilic carbon of the alkyl halide.

Optimization Considerations :

Sulfonamide Formation

The final step involves reacting the amine group at position 6 with cyclohexanesulfonyl chloride. This is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. The reaction is carried out at room temperature for 4–6 hours, yielding the sulfonamide derivative.

Critical Parameters :

- Molar Ratio : A 1.2:1 excess of sulfonyl chloride ensures complete conversion.

- Purification : Column chromatography with silica gel and an ethyl acetate/hexane gradient removes unreacted reagents.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures during cyclization (e.g., 120°C in POCl₃) improve reaction rates but risk decomposition. Solvent polarity also influences yields: DMF outperforms tetrahydrofuran (THF) in alkylation due to better solubility of intermediates.

Catalytic Additives

The use of catalytic iodine during alkylation enhances reactivity by polarizing the C–Br bond in 1-bromobutane, increasing electrophilicity.

Workup and Isolation

Acid-base extraction is employed to isolate the sulfonamide product. The crude mixture is washed with dilute HCl to remove residual TEA, followed by sodium bicarbonate to neutralize excess acid.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes yield and purity, industrial production requires cost-effective and scalable methods. Continuous flow reactors could streamline the cyclization and alkylation steps, reducing reaction times and improving heat management. Automated purification systems, such as simulated moving bed (SMB) chromatography, may replace manual column chromatography for large batches.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the carbonyl group in the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with various biological molecules.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can be contextualized against related tetrahydroquinolin derivatives (Table 1).

Table 1: Comparative Analysis of Tetrahydroquinolin Derivatives

Key Observations:

Substituent Effects on Solubility: The target compound’s cyclohexanesulfonamide group likely increases water solubility compared to brominated or phenyl-substituted analogs (e.g., ’s bromo-phenyl derivative) due to sulfonamide’s polar nature .

Lipophilicity and Bioavailability :

- The butyl chain in the target compound may confer moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with the highly lipophilic bromo-phenyl derivative (), which might exhibit poorer aqueous solubility .

Structural Complexity and Target Binding: Heteroaromatic substituents (e.g., thiazol-oxazole in ) could enhance binding to biological targets through π-π interactions, whereas the target compound’s cyclohexane ring may favor hydrophobic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonamide coupling, similar to methods for ’s carboxamide derivatives. However, brominated or bicyclic systems () may require more complex halogenation or cyclization steps .

Research Implications and Limitations

For instance, sulfonamide-containing tetrahydroquinolines are frequently explored as enzyme inhibitors (e.g., kinases, proteases), leveraging the sulfonamide’s ability to anchor to active sites. The compound’s moderate lipophilicity and polar substituents suggest suitability for oral bioavailability, though experimental validation is required.

Limitations include the absence of explicit solubility, stability, or activity data in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., SHELX-based refinement, ) or in vitro assays are needed to confirm these hypotheses .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₃S |

| Molecular Weight | 345.45 g/mol |

| LogP | 3.75 |

| Polar Surface Area | 80.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by inhibiting or activating enzymes and receptors involved in critical cellular functions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and phosphatases that are crucial for cell proliferation and survival.

- Receptor Interaction : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.

Biological Activity

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exhibits a range of biological activities:

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

Case Studies

-

Antimicrobial Efficacy :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at concentrations above 10 µg/mL. The mechanism was linked to disruption of bacterial cell membrane integrity.

-

Anticancer Mechanism :

- In a recent experiment involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis associated with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Research Findings

Recent research highlights the diverse applications and mechanisms of action for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption. |

| Anticancer Activity | Induces apoptosis in cancer cells; alters expression of key apoptotic regulators. |

| Pharmacokinetics | Exhibits favorable absorption characteristics with a moderate half-life in vivo. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, and how can yield be maximized?

- Methodology :

- Step 1 : Synthesize the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .

- Step 2 : Introduce the butyl group at the 1-position using alkylation reactions with 1-bromobutane in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Sulfonamide formation via reaction of the amine group with cyclohexanesulfonyl chloride in anhydrous dichloromethane and triethylamine .

- Optimization : Use reflux conditions (40–60°C) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations :

- Solvent choice (polar aprotic solvents improve sulfonylation efficiency).

- Temperature control to avoid byproduct formation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butyl group δ ~0.8–1.5 ppm, sulfonamide protons δ ~7–8 ppm) .

- HRMS : Confirm molecular weight (calculated for C₂₃H₃₁N₂O₃S: 427.20 g/mol) .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% .

- Melting Point : Compare experimental values to literature (if available) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in enzyme inhibition assays?

- Methodology :

- Analog Synthesis : Prepare derivatives with variations in the butyl chain (e.g., ethyl, propyl) and sulfonamide substituents (e.g., naphthalene, fluorobenzene) .

- Biological Testing :

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based kinetic assays .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity differences .

- Data Interpretation :

- Correlate alkyl chain length with lipophilicity (logP) and inhibitory potency. For example, butyl groups may enhance membrane permeability compared to ethyl .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing tetrahydroquinolines?

- Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH, co-solvents).

- Approach :

- Orthogonal Assays : Validate activity using both fluorescence polarization and calorimetry (ITC) to rule out assay-specific artifacts .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Example : Adjust buffer ionic strength to minimize non-specific binding, a common source of variability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites over 100-ns trajectories .

- Design Insights :

- Introduce polar groups (e.g., hydroxyl) to the cyclohexane ring to improve aqueous solubility without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.